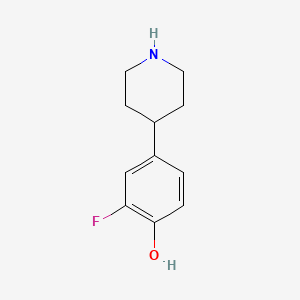

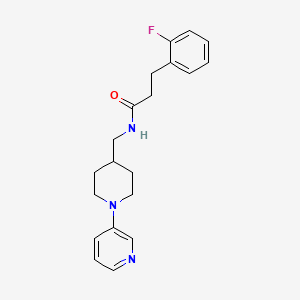

![molecular formula C27H29FN4OS B2961743 N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476452-44-5](/img/structure/B2961743.png)

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Polymer Science

Synthesis and Characterization of Adamantane-type Cardo Polyamides : A study detailed the preparation of new polyamides using an adamantane-type cardo dicarboxylic acid, demonstrating moderate to high molecular weights and solubility in polar and less polar solvents. These polyamides showed significant amorphous properties, high glass transition temperatures, and excellent thermal stability, suggesting their potential for advanced material applications due to their mechanical strength and durability (Liaw et al., 1999).

Medicinal Chemistry

N-Adamantane Carboxamides as 5-HT2 Receptor Antagonists : A series of 1-adamantanecarboxamides was synthesized, revealing compounds with high affinity and selectivity towards 5-HT2 receptors. This indicates the potential of adamantane derivatives in developing new therapeutics with anti-platelet effects, highlighting the importance of structural modifications in enhancing biological activity (Fujio et al., 2000).

Synthesis and Reactivity

Microwave-assisted Synthesis of Benzamide Derivatives : Research on the regioselective synthesis of benzamide derivatives via microwave-assisted Fries rearrangement demonstrated an efficient approach to heterocyclic amide formation. This process underscores the role of adamantane derivatives as intermediates in synthesizing complex organic molecules, potentially useful in various chemical syntheses (Moreno-Fuquen et al., 2019).

Material Science

Adamantane-based AFM Applications : The development of nanoscale 1,3,5,7-tetrasubstituted adamantanes for atomic force microscopy (AFM) showcases the versatility of adamantane derivatives in nanotechnology. These compounds, designed for multivalent binding to gold-coated AFM tips, offer a glimpse into the potential of functionalized adamantanes in precise and stable nanoscale measurements (Li et al., 2003).

Coordination Polymers

Design of Mixed-Ligand Copper(II) Metal-Organic Frameworks : The use of adamantane-based ligands in constructing heteroleptic copper(II) metal-organic frameworks highlights the structural diversity achievable with adamantane derivatives. These frameworks, featuring unique configurations and strong antiferromagnetic properties, illustrate the potential of adamantane-based tectons in the development of advanced materials with specific magnetic and structural characteristics (Senchyk et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29FN4OS/c28-22-8-6-18(7-9-22)17-34-26-31-30-24(32(26)23-4-2-1-3-5-23)16-29-25(33)27-13-19-10-20(14-27)12-21(11-19)15-27/h1-9,19-21H,10-17H2,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEFUFJFSYKURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5)SCC6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

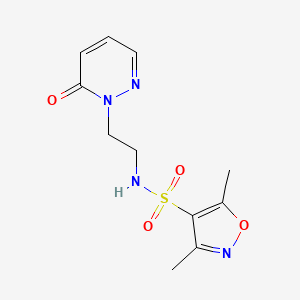

![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2961662.png)

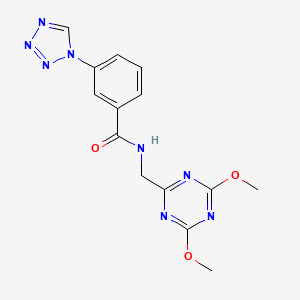

![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone](/img/structure/B2961671.png)

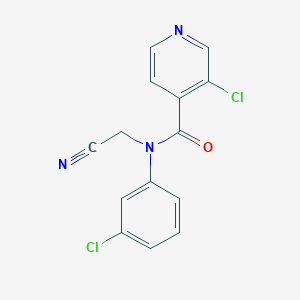

![4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid](/img/structure/B2961678.png)

![2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid](/img/structure/B2961681.png)

![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2961683.png)